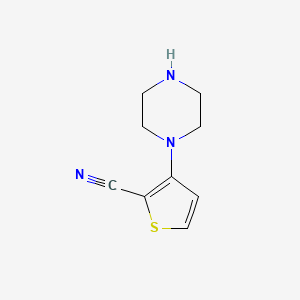

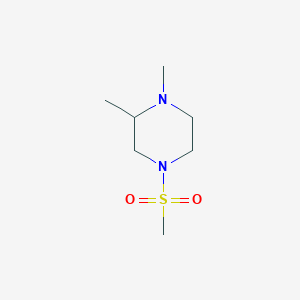

4-Methanesulfonyl-1,2-dimethylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

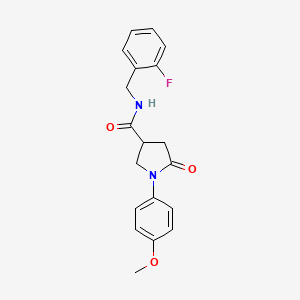

The molecular formula of 4-Methanesulfonyl-1,2-dimethylpiperazine is C7H16N2O2S . The InChI Code is 1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis

The physical form of 4-Methanesulfonyl-1,2-dimethylpiperazine is a powder . It has a molecular weight of 228.74 . The storage temperature is room temperature .科学的研究の応用

Synthesis of Dihydroquinoline Derivatives

4-Methanesulfonyl-1,2-dimethylpiperazine can be used in the synthesis of dihydroquinoline derivatives . These compounds are of interest due to their potential pharmacological properties. The process involves an aza-Michael reaction followed by an S_N2’ substitution to produce tertiary dihydroquinoline sulfonamides .

Aromatization to Quinolines

Following the synthesis of dihydroquinoline sulfonamides, these compounds can undergo aromatization under mild basic conditions to yield quinolines. Quinolines are valuable in medicinal chemistry for their antibacterial and antimalarial activities .

Sulfonyl Migration Studies

The compound is also useful in studying sulfonyl migration reactions . This is particularly interesting in the case of derivatives that undergo unexpected pathways during the aromatization process, leading to novel compound formations .

Morita-Baylis-Hillman Reaction

In organic synthesis, 4-Methanesulfonyl-1,2-dimethylpiperazine can participate in the Morita-Baylis-Hillman reaction . This reaction is utilized to create carbon-carbon bonds and is significant in the development of new organic molecules .

Study of Elimination Reactions

4-Methanesulfonyl-1,2-dimethylpiperazine is instrumental in the study of elimination reactions . Researchers can explore different conditions and substrates to understand the mechanisms and optimize yields .

Pharmaceutical Research

Lastly, it serves as a building block in pharmaceutical research for the development of new drugs. Its versatility in forming bonds with other molecules makes it a valuable asset in drug design and discovery processes.

Each application mentioned above represents a unique field where 4-Methanesulfonyl-1,2-dimethylpiperazine plays a crucial role. The compound’s ability to participate in various chemical reactions makes it a significant subject of study in scientific research. The references provided offer a deeper insight into the methodologies and outcomes of using this compound in different scientific applications .

Safety and Hazards

The safety information for 4-Methanesulfonyl-1,2-dimethylpiperazine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1,2-dimethyl-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7-6-9(12(3,10)11)5-4-8(7)2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZWRIBEBICOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-1,2-dimethylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)

![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)

![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)